molecular formula C14H17N3O B14355472 3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile CAS No. 92440-03-4

3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile

Cat. No.: B14355472
CAS No.: 92440-03-4
M. Wt: 243.30 g/mol
InChI Key: XBPZBQLSJZAQML-UHFFFAOYSA-N
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Description

3,3’-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile is a chemical compound with a complex structure that includes a hydroxy group, a methyl group, and a dipropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-hydroxy-5-methylbenzylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 3,3’-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3,3’-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile groups can be reduced to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3,3’-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,3’-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A compound with a similar hydroxy and methyl group but different overall structure.

    3,3’-Bis(4-hydroxy-5-isopropyl-o-tolyl)phthalide: Another compound with hydroxy and aromatic groups.

Uniqueness

3,3’-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

92440-03-4

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

3-[2-cyanoethyl-[(2-hydroxy-5-methylphenyl)methyl]amino]propanenitrile

InChI

InChI=1S/C14H17N3O/c1-12-4-5-14(18)13(10-12)11-17(8-2-6-15)9-3-7-16/h4-5,10,18H,2-3,8-9,11H2,1H3

InChI Key

XBPZBQLSJZAQML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CN(CCC#N)CCC#N

Origin of Product

United States

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